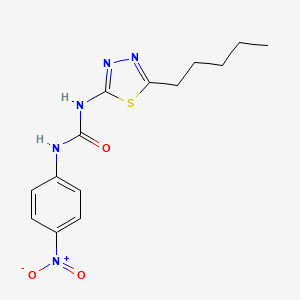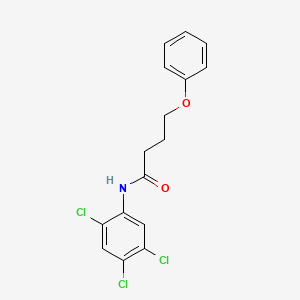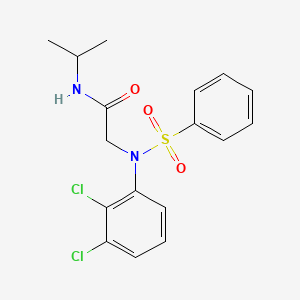
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one, commonly known as Clopidogrel, is a widely used antiplatelet medication. It is used to prevent blood clots in individuals with a history of heart attack, stroke, or peripheral artery disease.
Mechanism of Action
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce platelet activation and aggregation, leading to a decrease in thromboxane A2 production. This results in a decrease in platelet-mediated inflammation and a reduction in the risk of cardiovascular events.
Advantages and Limitations for Lab Experiments
Clopidogrel has several advantages for lab experiments, including its stability and availability. It is also relatively easy to administer and has a well-established mechanism of action. However, it has limitations in terms of its specificity and potential for off-target effects, as well as its potential to interact with other medications.
Future Directions
Future research on Clopidogrel could focus on improving its specificity and reducing its potential for off-target effects. It could also explore its potential for use in other conditions, such as venous thromboembolism. Additionally, research could investigate the use of Clopidogrel in combination with other medications for improved efficacy and safety.
Synthesis Methods
Clopidogrel is synthesized through a multistep process starting from 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The intermediate is then reacted with 4-chlorophenol, followed by propyl bromide to obtain the final product. This synthesis method has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
Clopidogrel has been extensively studied for its effectiveness in preventing blood clots. It has been shown to reduce the risk of cardiovascular events in patients with acute coronary syndrome, as well as in patients undergoing percutaneous coronary intervention. Clopidogrel has also been studied in combination with aspirin for the prevention of recurrent stroke.
properties
IUPAC Name |
3-(4-chlorophenoxy)-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-2-9-21-14-7-8-15-16(10-14)22-11-17(18(15)20)23-13-5-3-12(19)4-6-13/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTTRFGGRUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)

![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)